molecular formula C22H26N4O B10919412 azepan-1-yl[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone

azepan-1-yl[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone

Cat. No.: B10919412
M. Wt: 362.5 g/mol
InChI Key: QUFBELZUPBDTIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azepanyl[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of 1-azepanyl[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the azepanyl and methanone groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to achieve consistent and high-quality production.

Chemical Reactions Analysis

1-Azepanyl[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

    Addition: Addition reactions can occur with electrophiles or nucleophiles, leading to the formation of new bonds and derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Azepanyl[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Biology: Researchers use this compound to investigate its interactions with biomolecules and its potential as a chemical probe.

    Industrial Applications: It may be explored for use in the development of new materials, catalysts, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-azepanyl[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-Azepanyl[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Azepane Derivatives: Compounds containing the azepane ring may have comparable chemical properties and reactivity.

    Methanone Derivatives: These compounds feature the methanone group and can be used to study structure-activity relationships.

The uniqueness of 1-azepanyl[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone lies in its specific combination of functional groups and its potential for diverse biological applications.

Properties

Molecular Formula

C22H26N4O

Molecular Weight

362.5 g/mol

IUPAC Name

azepan-1-yl-[1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]methanone

InChI

InChI=1S/C22H26N4O/c1-15-8-10-17(11-9-15)19-14-18(20-16(2)24-25(3)21(20)23-19)22(27)26-12-6-4-5-7-13-26/h8-11,14H,4-7,12-13H2,1-3H3

InChI Key

QUFBELZUPBDTIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)N4CCCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.